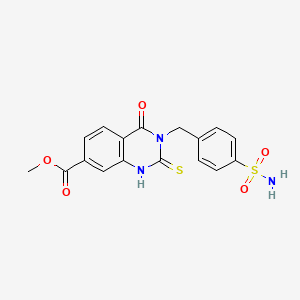

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

Molecular Formula |

C17H15N3O5S2 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

methyl 4-oxo-3-[(4-sulfamoylphenyl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C17H15N3O5S2/c1-25-16(22)11-4-7-13-14(8-11)19-17(26)20(15(13)21)9-10-2-5-12(6-3-10)27(18,23)24/h2-8H,9H2,1H3,(H,19,26)(H2,18,23,24) |

InChI Key |

GVPVYWWOBJYQAB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Competing Pathways in Alkylation

The sulfamoylbenzyl group’s introduction is susceptible to O-alkylation at the quinazoline’s carbonyl oxygen. Steric hindrance from the methyl ester at the 7-position mitigates this issue, but excess alkylating agent or prolonged reaction times can still lead to byproducts.

Thiolation Selectivity

Thiourea-based thiolation favors the 2-position due to the electron-deficient nature of the quinazoline ring. However, Lawesson’s reagent may also attack the 4-oxo group, necessitating protective strategies such as temporary silylation.

Scale-Up Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and safety. Key adjustments include:

-

Solvent Replacement : Substituting DCM with toluene reduces toxicity.

-

Catalyst Recycling : Immobilized HCl on silica gel improves recovery in cyclization steps.

-

Continuous Flow Systems : Enhances heat dissipation during exothermic thiolation reactions.

Emerging Methodologies

Recent advances focus on greener chemistry:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: Using agents like hydrogen peroxide or potassium dichromate.

Reduction: Using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for condensation and esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may play a crucial role in binding to these targets, leading to biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Polarity : The 4-sulfamoylbenzyl group in the target compound is bulkier and more polar than phenyl or oxolan-2-ylmethyl groups. This increases molecular weight (~413 vs. 318–477 g/mol) and may enhance solubility in polar solvents due to hydrogen bonding .

- Synthetic Accessibility : Analogs with halogenated or trifluoromethyl groups (e.g., Compound 8 and 9) achieve high yields (81–94%), suggesting that introducing sulfamoylbenzyl may require optimized conditions .

Electronic and Functional Group Effects

- Sulfamoyl vs. Trifluoromethyl/Chloro : The sulfamoyl group (-SO₂NH₂) is both electron-withdrawing (via -SO₂-) and capable of hydrogen bonding (via -NH₂), unlike the electron-withdrawing but hydrophobic -CF₃ or -Cl groups in Compounds 8 and 7. This difference could enhance target compound interactions with polar biological targets .

- Oxolan-2-ylmethyl vs. Aromatic Substituents : The oxolan-2-ylmethyl group () introduces an ether oxygen, altering electronic distribution and conformational flexibility compared to rigid aromatic substituents like phenyl or sulfamoylbenzyl .

Hydrogen Bonding and Crystallinity

- Tools like SHELX and ORTEP-3 () are critical for analyzing such interactions .

- In contrast, Compounds 7–9 lack hydrogen bond donors, relying on weaker van der Waals interactions or π-stacking (for aromatic groups), which may reduce crystallinity .

Biological Activity

Methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the quinazoline core followed by sulfonamide introduction and carboxylate esterification.

Key Steps in Synthesis:

- Formation of Quinazoline Core: The initial step often involves cyclization reactions between anthranilic acid derivatives and isothiocyanates.

- Sulfonamide Modification: Introduction of the sulfonamide moiety enhances solubility and biological activity.

- Esterification: The final step involves the esterification process to yield the methyl ester derivative.

Antitumor Activity

Recent studies have demonstrated that compounds similar to methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate exhibit significant antitumor activity. For instance, a related series of quinazolinones were evaluated for their in vitro antitumor properties against various cancer cell lines.

Table 1: Antitumor Activity Comparison

| Compound | GI50 (µM) | Reference Drug (5-FU) GI50 (µM) |

|---|---|---|

| Compound A | 17.90 | 18.60 |

| Compound B | 6.33 | 18.60 |

In this study, compounds were assessed for their growth inhibitory concentrations (GI50), indicating that certain derivatives showed comparable or superior activity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) and gefitinib .

Antimicrobial Activity

The antimicrobial potential of methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has also been investigated. Studies indicate that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Strain |

|---|---|---|---|

| Compound X | 0.004 | 0.008 | Enterobacter cloacae |

| Compound Y | 0.015 | 0.030 | Staphylococcus aureus |

The most active derivatives demonstrated MIC values significantly lower than those of standard antibiotics such as ampicillin, indicating their potential as effective antimicrobial agents .

The mechanisms underlying the biological activities of methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate are likely multifaceted:

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Molecular Docking Studies: Computational studies suggest that these compounds may interact with target proteins through hydrogen bonding and hydrophobic interactions, enhancing their efficacy against tumor cells and pathogens .

Case Studies

Several case studies highlight the effectiveness of methyl 4-oxo-3-(4-sulfamoylbenzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate in preclinical models:

- Antitumor Efficacy: In vivo studies using murine models demonstrated a marked reduction in tumor size when treated with this compound compared to untreated controls.

- Antimicrobial Testing: Clinical isolates from patients showed susceptibility to treatment with derivatives of this compound, indicating its potential for therapeutic use in infections.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline intermediates. For example, analogous compounds are synthesized by reacting a quinazoline core with sulfamoylbenzyl groups via nucleophilic substitution or coupling reactions (e.g., using phenyl isothiocyanate or benzyl bromides in polar aprotic solvents like DMF) . Yield optimization requires precise control of temperature (e.g., 100°C for thiourea formation), stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of quinazoline to sulfamoylbenzyl halide), and catalysts like cesium carbonate to promote thiolation . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions, particularly the sulfamoylbenzyl and sulfanyl groups. -NMR peaks near δ 3.8–4.2 ppm indicate methyl ester protons, while aromatic protons appear between δ 7.0–8.5 ppm .

- X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) are critical for resolving crystal structures, especially for verifying dihedral angles between the quinazoline ring and sulfamoylbenzyl moiety . ORTEP-3 can generate thermal ellipsoid diagrams to visualize atomic displacement .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screening should include:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to assess IC values.

- Antimicrobial testing via broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition studies (e.g., soluble epoxide hydrolase or VEGFR2 kinase assays) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized under varying reaction conditions?

Advanced optimization involves:

- Design of Experiments (DoE): Use response surface methodology (RSM) to model interactions between temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

- High-Throughput Screening (HTS): Test 96-well plates with automated liquid handlers to rapidly identify optimal conditions for thiolation or esterification steps.

- Chromatographic Purification: Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate isomers or byproducts, ensuring >98% purity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Molecular Dynamics (MD) Simulations: Compare docking results (e.g., AutoDock Vina) with crystallographic data to validate binding poses. Adjust force fields to account for sulfanyl group flexibility .

- Free-Energy Perturbation (FEP): Quantify energy differences between predicted and observed protein-ligand interactions, particularly for sulfamoylbenzyl binding pockets .

- Dose-Response Reassessment: Re-evaluate IC values under controlled oxygen tension or serum-free conditions to minimize assay artifacts .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Analog Libraries: Synthesize derivatives with variations in the sulfamoylbenzyl group (e.g., electron-withdrawing substituents) and ester moiety (e.g., ethyl vs. methyl).

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond donors at the 4-oxo position) .

- Meta-Analysis: Cross-reference bioactivity data from related quinazolines (e.g., antiulcer or antitubercular analogs) to prioritize functional groups for modification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.